molecular formula C12H16N2O B5806712 N-(pyridin-2-ylmethyl)cyclopentanecarboxamide CAS No. 111711-37-6

N-(pyridin-2-ylmethyl)cyclopentanecarboxamide

Cat. No.: B5806712
CAS No.: 111711-37-6
M. Wt: 204.27 g/mol
InChI Key: ZEMDWQVSXYFUEU-UHFFFAOYSA-N
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Description

Contextualization within Amide and Pyridine-Containing Organic Compounds

Amides are a fundamental functional group in organic chemistry and biochemistry, forming the backbone of proteins. The amide bond is known for its planarity and stability, which are crucial for the three-dimensional structure of peptides and proteins.

Pyridine (B92270) and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications. The pyridine ring is a common feature in many natural products, including vitamins and alkaloids. nih.gov In medicinal chemistry, the pyridine nucleus is a key component in numerous drugs due to its ability to form hydrogen bonds, its water solubility, and its bioisosteric relationship with other functional groups like benzene (B151609) rings. Pyridine derivatives exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.gov

Chemical Significance of the Cyclopentanecarboxamide (B1346233) and Pyridin-2-ylmethyl Moieties

The pyridin-2-ylmethyl moiety is composed of a pyridine ring substituted at the 2-position with a methyl group, which in turn is bonded to the nitrogen of the amide. The nitrogen atom in the pyridine ring imparts basicity and can participate in coordination with metal ions. researchgate.net The substitution pattern on the pyridine ring is known to significantly influence the biological activity of the compound. For instance, the position of substituents can affect the molecule's electronic properties and steric profile.

Overview of Current Research Trajectories and Academic Relevance of N-(pyridin-2-ylmethyl)cyclopentanecarboxamide

While specific research on this compound is not extensively documented, the broader class of pyridine carboxamides is a subject of ongoing investigation. Current research trajectories for related compounds focus on several key areas:

Synthesis and Structural Analysis: A significant portion of research is dedicated to the development of efficient synthetic routes to novel pyridine carboxamide derivatives. nih.govchemrxiv.org X-ray crystallography is often employed to determine the precise three-dimensional structure of these molecules, providing insights into their conformation and intermolecular interactions. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Medicinal Chemistry: The exploration of the biological activities of pyridine carboxamides is a major research focus. Studies have investigated their potential as antibacterial, antifungal, and antiproliferative agents. nih.govnih.govresearchgate.net The design and synthesis of new derivatives aim to enhance their therapeutic efficacy and selectivity.

Supramolecular Chemistry and Materials Science: The ability of pyridine carboxamides to form well-defined hydrogen-bonded structures makes them attractive building blocks for supramolecular assemblies. nih.gov These organized structures can have potential applications in materials science, for example, in the development of new functional materials.

The academic relevance of this compound lies in its potential to contribute to these research areas. Its specific combination of a flexible carbocyclic ring and a functionalized pyridine moiety could lead to novel properties and applications.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(10-5-1-2-6-10)14-9-11-7-3-4-8-13-11/h3-4,7-8,10H,1-2,5-6,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMDWQVSXYFUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256124
Record name N-(2-Pyridinylmethyl)cyclopentanecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111711-37-6
Record name N-(2-Pyridinylmethyl)cyclopentanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111711-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Pyridinylmethyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for N Pyridin 2 Ylmethyl Cyclopentanecarboxamide

Strategic Retrosynthetic Analysis of the N-(pyridin-2-ylmethyl)cyclopentanecarboxamide Scaffold

A retrosynthetic analysis of this compound logically disconnects the molecule at the amide bond. This primary disconnection points to two key precursors: pyridin-2-ylmethanamine (B45004) and a cyclopentanecarboxylic acid derivative, such as cyclopentanecarbonyl chloride or cyclopentanecarboxylic acid itself. This approach is the most direct and is predicated on the robust and widely applicable amide bond formation reaction.

Further disconnection of the pyridin-2-ylmethanamine precursor could involve the reduction of 2-cyanopyridine (B140075) or the amination of 2-(halomethyl)pyridine. For the cyclopentanecarboxylic acid moiety, retrosynthetic pathways could involve the carboxylation of a cyclopentyl Grignard reagent or the hydrolysis of a cyclopentanecarbonitrile. These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be achieved through several established routes, primarily centered on the formation of the amide linkage and the preparation of the constituent pyridine (B92270) and cyclopentane (B165970) building blocks.

Amidation Reactions for Cyclopentanecarboxamide (B1346233) Formation

The most direct method for constructing the this compound scaffold is through the coupling of pyridin-2-ylmethanamine with an activated derivative of cyclopentanecarboxylic acid. A common and efficient method involves the acylation of pyridin-2-ylmethanamine with cyclopentanecarbonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Alternatively, direct amidation between cyclopentanecarboxylic acid and pyridin-2-ylmethanamine can be facilitated by a variety of coupling agents. These reagents activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine. A selection of commonly employed coupling agents is presented in the table below.

Coupling AgentAdditive (if any)Typical SolventGeneral Yield Range
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt (1-Hydroxybenzotriazole)Dichloromethane (B109758) (DCM), Dimethylformamide (DMF)70-90%
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt or DMAP (4-Dimethylaminopyridine)DCM, DMF75-95%
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine)DMF, Acetonitrile (B52724)80-98%
T3P (Propylphosphonic Anhydride)Pyridine, DIPEAEthyl acetate, DCM70-95%

The choice of coupling agent and reaction conditions can be tailored to optimize yield and purity, depending on the scale of the reaction and the desired purity of the final product.

Functionalization Approaches of the Pyridine Ring

The synthesis of the key precursor, pyridin-2-ylmethanamine, can be accomplished through various functionalization strategies of the pyridine ring. One common method is the reduction of 2-cyanopyridine. This transformation can be achieved using a variety of reducing agents, including lithium aluminum hydride (LiAlH4) in an ethereal solvent or catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon.

Another approach involves the nucleophilic substitution of 2-(halomethyl)pyridines, typically 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine, with an amine source. The Gabriel synthesis, utilizing potassium phthalimide (B116566) followed by hydrazinolysis, provides a classic route to the primary amine. Direct amination with ammonia (B1221849) can also be employed, although this may lead to mixtures of primary, secondary, and tertiary amines.

More contemporary methods for pyridine functionalization that could be adapted for the synthesis of precursors include C-H activation strategies, though these are generally more complex than the classical approaches for this particular target.

Cyclopentane Ring Construction and Elaboration Methodologies

The cyclopentanecarboxylic acid precursor is commercially available. However, for the synthesis of substituted analogs, various methodologies for cyclopentane ring construction and elaboration can be employed. The Dieckmann condensation of a linear diester, such as diethyl adipate, followed by hydrolysis and decarboxylation, is a classical method for forming a cyclopentanone (B42830) ring, which can then be further functionalized to the desired carboxylic acid.

Radical cyclizations of appropriate halo-alkenes can also be utilized to construct the cyclopentane ring. For instance, the tin-mediated radical cyclization of a 6-bromo-1-hexene (B1265582) derivative can lead to a methylcyclopentane (B18539) skeleton, which can be subsequently oxidized to the carboxylic acid.

Modern approaches, such as ring-closing metathesis (RCM) of a suitable diene followed by reduction and functional group manipulation, offer a versatile and efficient means of constructing the cyclopentane ring with a high degree of control over stereochemistry and substitution patterns.

Optimization of Reaction Parameters for this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters for the amidation reaction include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and reagents.

A study on a related amidation reaction provides insights into the optimization process. The following table summarizes the effect of different bases and solvents on the yield of a similar amide synthesis.

BaseSolventTemperature (°C)Yield (%)
TriethylamineDichloromethaneRoom Temperature85
PyridineDichloromethaneRoom Temperature82
N,N-DiisopropylethylamineDichloromethaneRoom Temperature88
TriethylamineTetrahydrofuranRoom Temperature78
TriethylamineAcetonitrileRoom Temperature80

These data suggest that for acylation with an acid chloride, a hindered base like DIPEA in a non-polar aprotic solvent like dichloromethane can provide slightly higher yields. Further optimization would involve fine-tuning the temperature and reaction time. For coupling agent-mediated amidations, the choice of agent and any additives is the most critical parameter to optimize.

Mechanistic Investigations of Key Synthetic Transformations Involving this compound Precursors

The primary mechanistic consideration in the synthesis of this compound is the amidation reaction. When using an acid chloride, the reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom in pyridin-2-ylmethanamine attacks the electrophilic carbonyl carbon of cyclopentanecarbonyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride leaving group, facilitated by a base to neutralize the generated HCl, yields the final amide product.

For carbodiimide-mediated couplings (e.g., with DCC or EDC), the mechanism involves the activation of the carboxylic acid. The carboxylate attacks the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, pyridin-2-ylmethanamine, to form the amide bond and the urea (B33335) byproduct. The addition of HOBt can intercept the O-acylisourea to form an activated ester, which can reduce the likelihood of side reactions and racemization if chiral centers are present.

Understanding these mechanisms is essential for troubleshooting and optimizing the synthesis, as well as for extending the methodology to the preparation of related analogs.

Principles of Sustainable Synthesis in the Preparation of this compound

The pursuit of sustainable chemical manufacturing necessitates the re-evaluation of synthetic methodologies through the lens of green chemistry. The preparation of this compound, a molecule synthesized via amide bond formation, provides a salient case study for applying these principles. Traditional amide synthesis often relies on stoichiometric activating agents and hazardous solvents, leading to significant waste and environmental burden. ucl.ac.uk In contrast, a sustainable approach prioritizes atom economy, catalysis, the use of benign solvents, energy efficiency, and the potential incorporation of renewable feedstocks to minimize environmental impact.

The core reaction for synthesizing this compound is the condensation of cyclopentanecarboxylic acid and (pyridin-2-yl)methanamine. The most direct route, a dehydrative condensation, is inherently atom-economical, yielding only water as a byproduct. themjalab.com However, this direct reaction requires harsh conditions to overcome the formation of a stable ammonium (B1175870) carboxylate salt. themjalab.com Sustainable methodologies aim to facilitate this transformation under milder, more efficient conditions.

Catalytic Approaches: A cornerstone of green synthesis is the replacement of stoichiometric reagents with catalytic alternatives. nih.gov In the context of amide bond formation, biocatalysis offers a powerful and sustainable solution. Enzymes, particularly lipases, have demonstrated high efficacy in catalyzing amidation reactions directly from free carboxylic acids and amines under mild conditions. nih.govbohrium.com Specifically, lipase (B570770) from Candida antarctica (CALB) is a robust biocatalyst for such transformations, often proceeding with high conversion rates and yields, eliminating the need for coupling agents that generate significant waste. nih.govnih.gov The application of a lipase-catalyzed approach to the synthesis of this compound would bypass the need for intermediaries like acyl chlorides or the use of carbodiimides, thus dramatically improving the process's environmental profile. nih.gov

Selection of Green Solvents: The choice of solvent is a major contributor to the environmental impact of a chemical process. bohrium.com Conventional amide coupling reactions frequently employ hazardous solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dichloromethane (DCM). researchgate.netrsc.org Green chemistry encourages their replacement with benign alternatives. Recent studies have identified several greener solvents suitable for amide synthesis, including bio-derived options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). bohrium.comresearchgate.net Notably, enzymatic amidations have been successfully performed in CPME, demonstrating excellent conversions and providing a safer, more sustainable reaction medium. nih.govnih.gov In some cases, water itself can be used as a green solvent for amidation, further reducing reliance on organic volatiles. chemrxiv.orgacs.org

Integration of Renewable Resources: A long-term goal of sustainable synthesis is the utilization of renewable feedstocks. While the immediate precursors, cyclopentanecarboxylic acid and (pyridin-2-yl)methanamine, are typically derived from petrochemical sources, future advancements may enable their production from biomass. For instance, technologies are being developed for the synthesis of dicarboxylic acids from glucose intermediates, which could potentially be adapted for the production of cyclic carboxylic acids like cyclopentanecarboxylic acid. lbl.gov

A comparative analysis of a traditional versus a sustainable synthetic route highlights the tangible benefits of applying green chemistry principles.

ParameterTraditional Synthesis (DCC Coupling)Sustainable Synthesis (Enzymatic)
Reactants Cyclopentanecarboxylic acid, (Pyridin-2-yl)methanamineCyclopentanecarboxylic acid, (Pyridin-2-yl)methanamine
Activating Agent Dicyclohexylcarbodiimide (DCC) (Stoichiometric)Candida antarctica Lipase B (CALB) (Catalytic)
Solvent Dichloromethane (DCM)Cyclopentyl methyl ether (CPME)
Temperature 0 °C to Room Temperature~60 °C
Byproducts Dicyclohexylurea (DCU), WaterWater
Atom Economy Low (~50-60%)High (>95%, approaching 100%)
Purification Chromatography required to remove DCU byproductSimple filtration to remove enzyme; minimal purification
Environmental Impact High (Hazardous solvent, stoichiometric waste)Low (Benign solvent, minimal waste, reusable catalyst)

By integrating principles such as biocatalysis, the use of green solvents, and designing for high atom economy and energy efficiency, the synthesis of this compound can be transformed from a conventional process with a significant environmental footprint into a modern, sustainable methodology.

Advanced Spectroscopic and Analytical Characterization of N Pyridin 2 Ylmethyl Cyclopentanecarboxamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Specific ¹H and ¹³C NMR data for N-(pyridin-2-ylmethyl)cyclopentanecarboxamide are not available. The analysis below is a predictive guide based on the expected chemical shifts for its structural motifs.

Unambiguous Structural Assignment via 1D and 2D NMR Techniques

One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques would be essential for the unambiguous structural assignment of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the pyridine (B92270) ring protons, the methylene (B1212753) bridge protons, the amide proton, and the cyclopentyl protons. The four protons of the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons (-CH₂-) connecting the pyridine ring and the amide nitrogen would likely appear as a doublet around δ 4.5-5.0 ppm, coupled to the amide proton. The amide proton (-NH-) would present as a triplet around δ 8.0-9.0 ppm. The protons of the cyclopentyl group would be found in the aliphatic region (δ 1.5-3.0 ppm).

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the five carbons of the pyridine ring (δ 120-150 ppm), the carbonyl carbon of the amide (δ ~175 ppm), the methylene carbon (δ ~45 ppm), and the carbons of the cyclopentyl ring (δ 25-45 ppm).

2D NMR: Techniques like COSY would confirm the coupling between adjacent protons, for instance, within the pyridine ring and between the amide NH and the methylene CH₂. HSQC would correlate the proton signals directly to their attached carbon atoms. HMBC experiments would reveal long-range (2-3 bond) correlations, which are crucial for connecting the different fragments of the molecule, such as linking the carbonyl carbon to the cyclopentyl protons and the methylene protons.

Conformational Analysis and Dynamic Processes Probed by NMR

Variable-temperature (VT) NMR studies could provide insight into conformational dynamics, such as restricted rotation around the amide C-N bond. This rotation is often slow on the NMR timescale at room temperature, potentially leading to distinct signals for different conformers. By increasing the temperature, the rate of rotation can be increased, leading to the coalescence of these signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Studies

While specific HRMS data for this compound is unavailable, this technique is critical for confirming its molecular formula (C₁₂H₁₆N₂O). The exact mass measurement from HRMS would provide a highly accurate mass-to-charge ratio (m/z), which should match the calculated theoretical value, thus validating the elemental composition.

Fragmentation studies, typically using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Expected fragmentation pathways would include:

Cleavage of the amide bond, generating fragments corresponding to the cyclopentylcarbonyl cation and the pyridin-2-ylmethylamine radical cation.

Fragmentation of the cyclopentyl ring.

Loss of the entire cyclopentanecarboxamide (B1346233) group to yield a pyridin-2-ylmethyl cation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

FT-IR and Raman spectroscopy are used to identify the functional groups present in a molecule. For this compound, the expected characteristic vibrational bands would be:

Functional GroupFT-IR Wavenumber (cm⁻¹)Description
N-H Stretch~3300Amide N-H stretching vibration
C-H Stretch3100-3000Aromatic C-H (pyridine) stretching
C-H Stretch3000-2850Aliphatic C-H (cyclopentyl, methylene) stretching
C=O Stretch~1650Amide I band (carbonyl stretch)
N-H Bend~1550Amide II band (N-H bending)
C=C, C=N Stretch1600-1450Pyridine ring stretching vibrations

These techniques provide a molecular "fingerprint" that is unique to the compound's structure.

X-ray Crystallographic Studies of this compound and Its Analogues

No crystal structure has been reported for this compound itself. However, the crystal structure of a closely related analogue, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide , has been determined. nih.gov In this analogue, the pyridine ring is inclined to the pyrazine (B50134) ring by 61.34 (6)°. nih.gov The molecules in the crystal are linked by N—H⋯N hydrogen bonds, forming inversion dimers. nih.gov These dimers are further linked by other hydrogen bonds to form a three-dimensional structure. nih.gov

A crystallographic study of this compound would be expected to reveal similar intermolecular interactions, particularly hydrogen bonding involving the amide N-H group as a donor and the pyridine nitrogen or the amide carbonyl oxygen as acceptors. The precise bond lengths, bond angles, and torsion angles would definitively establish the three-dimensional conformation of the molecule in the solid state.

Chiroptical Spectroscopic Methods for Stereochemical Elucidation (if applicable to chiral analogues)

This compound is an achiral molecule and therefore does not exhibit chiroptical properties. However, if a chiral centre were introduced into the molecule, for example, by substituting the cyclopentane (B165970) ring, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be necessary to determine the absolute stereochemistry of the resulting enantiomers.

Chromatographic Techniques for Purity Assessment and Isolation of this compound

The purity assessment and isolation of the synthesized compound, this compound, are critical steps to ensure the quality and reliability of subsequent spectroscopic and analytical characterizations. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation of the target compound from starting materials, by-products, and other impurities. The selection of an appropriate chromatographic method is contingent upon the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability. For this compound, a compound possessing both a polar pyridine ring and a nonpolar cyclopentane moiety, a range of chromatographic methods can be effectively employed.

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the purity determination of this compound due to its versatility and high efficiency. A reversed-phase HPLC (RP-HPLC) method would be particularly suitable, utilizing a nonpolar stationary phase (such as C18 or C8) and a polar mobile phase. The separation mechanism is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is varied over time, would likely be necessary to achieve optimal separation of all components in a complex reaction mixture. For instance, a mobile phase starting with a high proportion of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the proportion of an organic modifier (e.g., acetonitrile (B52724) or methanol) would elute compounds in order of increasing hydrophobicity. Detection is typically achieved using a UV-Vis detector, set at a wavelength where the pyridine chromophore of the target molecule exhibits maximum absorbance. The purity of the compound can be quantified by integrating the peak area of the analyte and expressing it as a percentage of the total peak area of all components in the chromatogram.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment, provided that this compound is sufficiently volatile and thermally stable. Given its molecular weight, it is likely amenable to GC analysis. A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate. The sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. Separation is based on the compound's boiling point and its interaction with the stationary phase. GC-MS is particularly advantageous as it provides not only quantitative purity data but also structural information from the mass spectrum of the eluting compound, aiding in the identification of impurities.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative monitoring of reaction progress and for the preliminary assessment of purity. A silica (B1680970) gel plate typically acts as the stationary phase, and a solvent system of appropriate polarity is used as the mobile phase. The choice of the mobile phase is crucial for achieving good separation (resolution) of spots. For this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol (B129727) or dichloromethane) in varying ratios would be explored to find the optimal conditions. Visualization of the separated spots can be achieved under UV light, due to the UV-active pyridine ring, or by using staining agents such as iodine vapor or potassium permanganate (B83412) solution. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound. While primarily qualitative, semi-quantitative analysis can be performed by comparing the size and intensity of the spot of the target compound with those of impurities.

For the isolation and purification of this compound on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC but is scaled up to handle larger quantities of material. Silica gel is commonly used as the stationary phase, packed into a glass column. The crude reaction mixture is loaded onto the top of the column, and a suitable solvent system (eluent), often determined by preliminary TLC analysis, is passed through the column. Fractions are collected sequentially, and those containing the pure compound, as determined by TLC or HPLC analysis, are combined and the solvent is evaporated to yield the purified N-(pyridin--2-ylmethyl)cyclopentanecarboxamide.

Below are representative data tables illustrating the type of information that would be generated during the chromatographic analysis of this compound.

Table 1: Representative HPLC Method Parameters and Purity Data

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 10 µL
Retention Time 12.5 min
Purity (by Area %) 98.5%

Table 2: Representative GC-MS Parameters and Findings

ParameterValue
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)
MS Ionization Mode Electron Ionization (EI)
Mass Range (m/z) 50-500
Retention Time 15.2 min
Major Impurity (RT) 14.8 min (tentative identification: unreacted amine)

Table 3: Representative TLC Data for Reaction Monitoring

Solvent System (v/v)Rf of Starting Material (Amine)Rf of Product
Hexane:Ethyl Acetate (1:1)0.150.40
Dichloromethane (B109758):Methanol (95:5)0.600.85

Computational and Theoretical Investigations of N Pyridin 2 Ylmethyl Cyclopentanecarboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior and reactivity of a molecule. dntb.gov.ua These methods, particularly those based on Density Functional Theory (DFT), allow for a detailed analysis of the molecule's properties, including its three-dimensional structure, stability, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. nih.gov For N-(pyridin-2-ylmethyl)cyclopentanecarboxamide, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical values can be compared with experimental data, for instance from X-ray crystallography, to validate the accuracy of the computational model. nih.gov

Table 1: Representative Predicted Geometrical Parameters for this compound This table presents hypothetical data typical for DFT calculations on similar molecules to illustrate the expected findings.

Parameter Description Predicted Value
Bond Lengths (Å)
C=O Carbonyl bond in the amide group 1.24
C-N (amide) Amide C-N bond 1.35
N-H Amide N-H bond 1.01
**Bond Angles (°) **
O=C-N Amide group angle 122.5
C-N-H Amide group angle 120.0
Dihedral Angle (°)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. asianpubs.orgamazonaws.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include chemical hardness (η), which measures resistance to change in electron distribution, electronegativity (χ), and the global electrophilicity index (ω), which quantifies the propensity of a molecule to accept electrons. amazonaws.com This analysis helps in predicting how this compound might behave in chemical reactions. researchgate.net

Table 2: Representative FMO Energies and Global Reactivity Descriptors This table presents hypothetical data to illustrate the typical output of FMO analysis.

Parameter Symbol Description Predicted Value (eV)
HOMO Energy EHOMO Energy of the highest occupied molecular orbital -6.5
LUMO Energy ELUMO Energy of the lowest unoccupied molecular orbital -1.2
Energy Gap ΔE ELUMO - EHOMO 5.3
Chemical Hardness η (ELUMO - EHOMO) / 2 2.65
Electronegativity χ -(EHOMO + ELUMO) / 2 3.85

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. libretexts.orgresearchgate.net The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netproteopedia.org

For this compound, an MEP map would likely show a negative potential (red) around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring. derpharmachemica.com These sites would be the most probable locations for interactions with electrophiles or for forming hydrogen bonds. Conversely, a positive potential (blue) would be expected around the amide hydrogen atom, highlighting it as a potential hydrogen bond donor site. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comutupub.fi For this compound, MD simulations can reveal its conformational flexibility and dynamic behavior in different environments, such as in a solvent like water. mdpi.comdntb.gov.ua By simulating the molecule for nanoseconds or longer, researchers can explore the accessible conformations and the transitions between them. scienceopen.com

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which tracks the stability of the molecule's conformation over the simulation, and the Root Mean Square Fluctuation (RMSF), which identifies the most flexible parts of the molecule. scienceopen.com These simulations also provide detailed information on how the molecule interacts with surrounding solvent molecules, highlighting important hydrogen bonds and other non-covalent interactions that influence its solubility and behavior in solution.

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties of molecules. nih.gov DFT calculations, for instance, can be used to compute the vibrational frequencies of this compound, which correspond to the peaks observed in infrared (IR) and Raman spectra. dntb.gov.ua By comparing the calculated spectrum with an experimental one, a detailed assignment of the vibrational modes to specific molecular motions (e.g., C=O stretching, N-H bending) can be achieved. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These in silico predictions serve as a valuable tool for interpreting and confirming experimental spectroscopic data, aiding in the structural elucidation of the compound.

Table 3: Representative Predicted Vibrational Frequencies This table presents hypothetical data to illustrate the results of in silico spectroscopic predictions.

Vibrational Mode Description Predicted Wavenumber (cm⁻¹)
N-H stretch Stretching of the amide N-H bond 3450
C-H stretch (aromatic) Stretching of C-H bonds in the pyridine ring 3100
C=O stretch Stretching of the amide carbonyl bond 1680

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers a powerful approach to investigate the detailed mechanisms of chemical reactions. rsc.org For this compound, theoretical methods can be used to map the potential energy surface for reactions such as amide hydrolysis or other transformations. This involves identifying the structures of reactants, products, and any intermediates. mdpi.com

Crucially, these calculations can locate the transition state—the highest energy point along the reaction pathway—which is transient and difficult to observe experimentally. mdpi.com By determining the energy of the transition state, the activation energy for the reaction can be calculated, providing insight into the reaction kinetics. mdpi.com This detailed mechanistic information is invaluable for understanding how the molecule reacts and for designing new chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Following a comprehensive search of scientific literature and chemical databases, no specific Quantitative Structure-Activity Relationship (QSAR) modeling studies were found for this compound or its derivatives. The available research on QSAR modeling for related pyridine-containing compounds cannot be directly extrapolated to this specific chemical entity due to the precise structural requirements of QSAR models.

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netresearchgate.netnih.gov This approach is heavily reliant on datasets of structurally similar compounds with corresponding activity data. The absence of such published data for this compound and its analogs prevents the development and validation of a specific QSAR model.

Structure Activity Relationship Sar and Structural Analogue Studies of N Pyridin 2 Ylmethyl Cyclopentanecarboxamide

Rational Design Principles for N-(pyridin-2-ylmethyl)cyclopentanecarboxamide Analogues

The rational design of analogues of this compound is a meticulous process that leverages computational and medicinal chemistry principles to optimize desired biological activities. whiterose.ac.ukopenmedicinalchemistryjournal.com This process is guided by an understanding of the molecular interactions between the compound and its biological target.

Pharmacophore Modeling: A key strategy in the rational design of new analogues is the development of a pharmacophore model. fiveable.meresearchgate.net This model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for biological activity. nih.govnih.gov For the this compound scaffold, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor (the pyridine (B92270) nitrogen).

A hydrogen bond donor (the amide N-H group).

A hydrophobic region (the cyclopentyl ring).

An aromatic feature (the pyridine ring).

By identifying these key features, researchers can design new molecules that retain this essential pharmacophoric pattern while modifying other parts of the structure to improve properties like potency, selectivity, and pharmacokinetic profiles. researchgate.netrsc.org

Bioisosteric Replacement: Another important principle is bioisosteric replacement, where a functional group is replaced by another group with similar physical and chemical properties. This can lead to improved biological activity or reduced side effects. For instance, the cyclopentyl group could be replaced with other cyclic or acyclic hydrophobic moieties to explore the impact on binding affinity. Similarly, the pyridine ring could be substituted with other heteroaromatic systems to modulate electronic properties and potential interactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. rsc.org By analyzing how changes in physicochemical parameters (such as lipophilicity, electronic effects, and steric factors) affect the activity of this compound analogues, predictive models can be built to guide the design of new, more potent compounds.

Table 1: Key Rational Design Principles and Their Applications

Design PrincipleApplication to this compound ScaffoldPotential Outcomes
Pharmacophore Modeling Identification of key interaction points: hydrogen bond donors/acceptors, hydrophobic regions, and aromatic features.Design of novel scaffolds with optimized interactions with the biological target.
Bioisosteric Replacement Substitution of the cyclopentyl ring with other hydrophobic groups or the pyridine ring with other heterocycles.Improved potency, selectivity, and pharmacokinetic properties.
QSAR Correlation of physicochemical properties of analogues with their biological activity to build predictive models.Guidance for the synthesis of analogues with enhanced efficacy.

Synthetic Strategies for the Derivatization of the this compound Scaffold

The synthesis of this compound and its derivatives primarily relies on standard amide bond formation reactions. researchgate.net The core synthesis involves the coupling of pyridin-2-ylmethanamine (B45004) with cyclopentanecarboxylic acid or its activated derivatives. nih.gov

Amide Bond Formation: The most common method for synthesizing the parent compound is the reaction between pyridin-2-ylmethanamine and an activated form of cyclopentanecarboxylic acid. whiterose.ac.uk Activating agents such as thionyl chloride or coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed to facilitate this reaction.

Derivatization Strategies:

Modification of the Pyridine Ring: The pyridine ring can be derivatized prior to the coupling reaction. For instance, substituted pyridin-2-ylmethanamines can be prepared from the corresponding substituted 2-cyanopyridines via hydrogenation. wikipedia.org This allows for the introduction of various substituents onto the pyridine ring to probe their effect on activity.

Modification of the Cyclopentyl Moiety: Analogues with different cyclic or acyclic carboxylic acids can be used in the coupling reaction to replace the cyclopentyl group. This allows for the exploration of the impact of the size, shape, and lipophilicity of this part of the molecule.

Derivatization of the Amide Linker: While less common, the amide bond itself can be modified. For example, N-alkylation of the amide nitrogen can be achieved, although this would remove the hydrogen bond donor capability of this group. organic-chemistry.org

Table 2: General Synthetic Approaches for Derivatization

Scaffold MoietySynthetic StrategyKey Reagents and Conditions
Amide Bond Formation Coupling of pyridin-2-ylmethanamine and cyclopentanecarboxylic acid.Thionyl chloride, HATU, or other coupling agents.
Pyridine Ring Use of pre-functionalized pyridin-2-ylmethanamines.Hydrogenation of substituted 2-cyanopyridines. wikipedia.org
Cyclopentyl Group Substitution with alternative carboxylic acids in the coupling reaction.Various cyclic and acyclic carboxylic acids.
Amide Linker N-alkylation of the amide.Alkyl halides in the presence of a base. organic-chemistry.org

Influence of Substituent Effects on Molecular Interactions and Biological Endpoints

The introduction of substituents on the pyridine ring or the cyclopentyl group can significantly alter the physicochemical properties of this compound, thereby influencing its molecular interactions and biological activity. researchgate.netmdpi.com

Electronic Effects: The electronic nature of substituents on the pyridine ring can modulate its basicity and ability to participate in hydrogen bonding or cation-π interactions. mdpi.com

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the pyridine ring, enhancing the basicity of the nitrogen atom and potentially strengthening hydrogen bonds with biological targets.

Steric Effects: The size and position of substituents can have a profound impact on the molecule's conformation and its ability to fit into a binding pocket. Bulky substituents can create steric hindrance, which may be detrimental or beneficial depending on the topology of the target's active site. The position of the substituent on the pyridine ring is also crucial, as it can influence the relative orientation of the pyridine and cyclopentylcarboxamide moieties.

Table 3: Predicted Effects of Substituents on Molecular Properties

Substituent TypePositionPredicted Effect on Pyridine RingPotential Impact on Biological Interactions
Electron-Donating Ortho, Meta, ParaIncreased electron density and basicity.Stronger hydrogen bonding at the pyridine nitrogen.
Electron-Withdrawing Ortho, Meta, ParaDecreased electron density and basicity.Weaker hydrogen bonding, altered electrostatic interactions. rsc.orgresearchgate.net
Bulky Groups AnySteric hindrance.May improve selectivity or hinder binding, depending on the target.
Halogens AnyIncreased lipophilicity and potential for halogen bonding.Can enhance binding affinity and membrane permeability.

Stereochemical Considerations in the this compound System

While this compound itself is achiral, the introduction of substituents on the cyclopentyl ring can create chiral centers, leading to the existence of enantiomers and diastereomers. The stereochemistry of these analogues can have a significant impact on their biological activity.

If a substituent is introduced on the cyclopentane (B165970) ring, for example, at the 2- or 3-position of the cyclopentanecarboxamide (B1346233), one or more chiral centers will be created. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer often being significantly more potent than the other (the eutomer and distomer, respectively). This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

Therefore, in the design and synthesis of substituted analogues of this compound, it is crucial to consider the stereochemical outcomes. This may involve:

Stereoselective synthesis: Employing synthetic methods that preferentially produce one stereoisomer over others. rsc.org

Chiral resolution: Separating a racemic mixture of enantiomers to isolate the individual, stereochemically pure compounds.

The biological evaluation of individual stereoisomers is essential to determine which configuration is responsible for the desired activity and to avoid potential off-target effects or toxicity associated with the inactive or less active isomer.

Exploration of Molecular Interactions and Potential Biological Applications of N Pyridin 2 Ylmethyl Cyclopentanecarboxamide

In Vitro Ligand-Target Engagement Studies (e.g., Enzyme Inhibition, Receptor Binding Assays)

No publicly available scientific studies were identified that report on the in vitro ligand-target engagement of N-(pyridin-2-ylmethyl)cyclopentanecarboxamide. There are no data from enzyme inhibition assays, receptor binding assays, or other equivalent experimental methods that would define its specific molecular targets or binding affinity.

For context, related classes of compounds, such as pyridine (B92270) carboxamide derivatives, have been evaluated for their inhibitory effects on various enzymes, including cyclooxygenase (COX) and urease. nih.gov Similarly, various cyclopentanecarboxamide (B1346233) derivatives have been explored for their potential as enzyme inhibitors. However, this research does not extend to the specific molecule this compound.

To illustrate how such data would be presented if available, a conceptual data table is provided below.

Conceptual Data Table: Enzyme Inhibition Profile No data is available for this compound.

Target EnzymeAssay TypeIC50 / Ki (μM)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Elucidation of Molecular Mechanisms of Action in Cellular and Biochemical Systems

Consistent with the lack of target engagement data, there is no research available that elucidates the molecular mechanism of action for this compound in any cellular or biochemical system. Studies on related compounds containing the pyridin-2-ylmethylamine moiety have explored interactions with biological targets like DNA and RNA, but these findings cannot be extrapolated to the compound . westminster.ac.ukopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Investigation of this compound in Materials Science or Catalysis

There are no published studies investigating the application of this compound in the fields of materials science or catalysis. While pyridine derivatives are widely used as ligands in coordination chemistry and catalysis, and dicarboxamide derivatives have been studied for their supramolecular properties, no such research has been reported for this specific compound. mdpi.com

Future Research Directions and Emerging Paradigms for N Pyridin 2 Ylmethyl Cyclopentanecarboxamide

Advanced Functionalization and Scaffold Modification for Enhanced Properties

Future research on N-(pyridin-2-ylmethyl)cyclopentanecarboxamide is poised to explore advanced functionalization and scaffold modification strategies to enhance its physicochemical and biological properties. The pyridine (B92270) and cyclopentane (B165970) moieties, along with the central amide linkage, offer multiple avenues for structural diversification.

Pyridine Ring Functionalization: The pyridine ring is a common motif in pharmaceuticals and can be functionalized at various positions to modulate activity. acs.orgresearchgate.net Research could focus on introducing a range of substituents (e.g., halogens, alkyl, alkoxy, nitro, and amino groups) onto the pyridine ring. These modifications can influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to improved target engagement and pharmacokinetic profiles. For instance, structure-activity relationship (SAR) studies on other pyridine-containing compounds have demonstrated that the position and nature of substituents can significantly impact their biological activity. acs.org

Amide Bond Bioisosteres: The amide bond, while crucial for the structure, can be susceptible to enzymatic degradation. A promising research direction is the replacement of the amide linkage with bioisosteres, such as reversed amides, esters, ketones, or sulfonamides. These modifications can enhance metabolic stability and potentially introduce new binding interactions.

Scaffold Hopping and Hybridization: "Scaffold hopping" is a strategy to replace the core structure of a molecule with a chemically different but functionally equivalent scaffold. Future research could explore replacing the cyclopentanecarboxamide (B1346233) moiety with other cyclic or heterocyclic structures while retaining the pyridin-2-ylmethylamine portion, which is known to be a key pharmacophore in some contexts. acs.org Additionally, hybridization with other known pharmacophores could lead to the development of novel compounds with dual or enhanced activities.

The following table outlines potential modifications and their expected impact on the properties of this compound.

Modification StrategyTarget MoietyPotential Substituents/ModificationsExpected Impact on Properties
Ring Functionalization PyridineHalogens, Alkyl, Alkoxy, Nitro, AminoModulation of electronics, lipophilicity, metabolic stability, and target binding
Ring Modification CyclopentaneVarying ring size (cyclobutane, cyclohexane), introduction of substituents or heteroatomsAlteration of steric bulk, conformational flexibility, and polarity
Bioisosteric Replacement Amide LinkageReversed amides, esters, ketones, sulfonamidesEnhanced metabolic stability, new binding interactions
Scaffold Hopping CyclopentanecarboxamideOther cyclic or heterocyclic structuresDiscovery of novel chemical classes with similar biological activity
Hybridization Entire MoleculeCombination with other known pharmacophoresDevelopment of compounds with dual or enhanced activities

Integration into High-Throughput Screening Platforms for Novel Activities

The integration of this compound and its derivatives into high-throughput screening (HTS) platforms represents a significant opportunity for the discovery of novel biological activities. HTS allows for the rapid testing of large numbers of compounds against a variety of biological targets, accelerating the drug discovery process.

Library Synthesis: A key prerequisite for successful HTS is the creation of a diverse chemical library based on the this compound scaffold. Combinatorial chemistry approaches can be employed to systematically vary the substituents on the pyridine and cyclopentane rings, as well as the nature of the linker, to generate a large and diverse library of analogs. researchgate.net

Assay Development: The development of robust and sensitive assays is crucial for HTS. These assays can be designed to measure a wide range of biological activities, including enzyme inhibition, receptor binding, and cellular responses. For example, libraries of pyridine derivatives have been successfully screened against targets such as prion diseases. nih.gov

Phenotypic Screening: In addition to target-based screening, phenotypic screening is a powerful approach to identify compounds that produce a desired effect in a cellular or organismal model, without prior knowledge of the specific molecular target. A library of this compound analogs could be screened in various disease models to identify novel therapeutic applications.

Data Analysis and Hit Validation: HTS generates vast amounts of data that require sophisticated computational tools for analysis and hit identification. Once potential "hits" are identified, they must undergo rigorous validation through secondary assays and dose-response studies to confirm their activity and rule out false positives.

The table below summarizes the key aspects of integrating this compound into HTS platforms.

HTS Integration AspectDescriptionKey Considerations
Library Generation Synthesis of a diverse library of analogs using combinatorial chemistry.Diversity of substituents, purity of compounds, and scalability of synthesis.
Assay Development Creation of robust and sensitive assays for various biological targets.Target relevance, assay format (e.g., fluorescence, luminescence), and automation compatibility.
Screening Approach Utilization of both target-based and phenotypic screening methods.Choice of cellular or organismal models for phenotypic screens.
Data Analysis Use of computational tools to analyze large datasets and identify hits.Statistical analysis methods and criteria for hit selection.
Hit Validation Confirmation of activity through secondary assays and dose-response studies.Orthogonal assays to confirm mechanism of action and rule out artifacts.

Interdisciplinary Research Perspectives: Bridging Organic Chemistry with Biological Systems

The exploration of this compound offers a fertile ground for interdisciplinary research, bridging the gap between synthetic organic chemistry and the complexities of biological systems. Such collaborations are essential for elucidating the mechanism of action, identifying biological targets, and ultimately translating chemical discoveries into therapeutic applications.

Chemical Biology Approaches: Chemical biology tools can be employed to investigate the interactions of this compound with biological macromolecules. For instance, photoaffinity labeling or affinity chromatography could be used to identify the protein targets of active compounds. Furthermore, fluorescently tagged analogs could be synthesized to visualize their subcellular localization and trafficking within living cells.

Computational Modeling and Molecular Docking: In silico methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the potential binding modes of this compound with various biological targets. These computational studies can help to rationalize observed structure-activity relationships and guide the design of more potent and selective analogs.

Systems Biology: A systems biology approach can be used to understand the broader effects of this compound on cellular networks and pathways. Techniques such as transcriptomics and proteomics can reveal changes in gene and protein expression in response to compound treatment, providing clues about its mechanism of action and potential off-target effects.

Medicinal Chemistry and Pharmacology: The synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties is a central goal of medicinal chemistry. nih.gov This iterative process of design, synthesis, and biological evaluation is crucial for optimizing lead compounds. Pharmacological studies in cellular and animal models are then necessary to assess the efficacy and safety of promising candidates. researchgate.net

Development of Novel Methodologies Inspired by this compound Chemistry

The synthesis and study of this compound can inspire the development of novel synthetic methodologies and chemical transformations. The unique structural features of this compound present both challenges and opportunities for innovation in organic synthesis.

Novel Amide Bond Formation Methods: The amide bond is a cornerstone of organic chemistry, and the development of new, efficient, and sustainable methods for its formation is an ongoing area of research. researchgate.netresearchgate.netnih.govrsc.org The synthesis of this compound and its analogs could serve as a platform for testing and optimizing novel amide bond-forming reactions, such as those that avoid the use of traditional coupling reagents or operate under milder conditions.

C-H Functionalization Strategies: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. Research could focus on developing new methods for the selective C-H functionalization of the pyridine and cyclopentane rings of this compound. This would allow for the rapid and efficient introduction of diverse functional groups, bypassing the need for pre-functionalized starting materials.

Catalytic Approaches: The development of novel catalytic systems for the synthesis and modification of this compound is another promising avenue. This could include the use of transition metal catalysts for cross-coupling reactions or organocatalysts for asymmetric transformations.

Flow Chemistry and Automation: The implementation of flow chemistry and automated synthesis platforms can significantly accelerate the synthesis and optimization of this compound derivatives. These technologies allow for precise control over reaction parameters, improved safety, and higher throughput compared to traditional batch methods.

The following table highlights potential areas for methodological innovation inspired by the chemistry of this compound.

Methodological InnovationDescriptionPotential Impact
Novel Amidation Reactions Development of new reagents and catalysts for amide bond formation.More efficient, sustainable, and atom-economical synthesis of amides.
C-H Functionalization Direct and selective introduction of functional groups onto the pyridine and cyclopentane rings.Streamlined synthetic routes and rapid access to diverse analogs.
Catalysis Application of novel transition metal and organocatalytic systems.Improved reaction efficiency, selectivity, and stereocontrol.
Flow Chemistry Implementation of continuous flow synthesis methods.Enhanced process control, safety, and scalability.

Q & A

Q. What are the optimal synthetic routes for N-(pyridin-2-ylmethyl)cyclopentanecarboxamide?

Methodological Answer: The synthesis typically involves a multi-step approach, including:

  • Amide bond formation : Reacting cyclopentanecarboxylic acid chloride with 2-(aminomethyl)pyridine under inert conditions (e.g., dry THF, 0–5°C).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress.

Q. How is the structural integrity of this compound confirmed?

Methodological Answer:

  • X-ray crystallography : Use SHELX software for refinement (e.g., SHELXL-2018) to resolve bond lengths/angles and confirm stereochemistry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify proton environments (e.g., pyridinyl CH at δ 8.3–8.5 ppm, cyclopentyl CH₂ at δ 1.5–2.1 ppm) .
    • LC-MS : Confirm molecular ion peaks ([M+H]⁺ for C₁₃H₁₇N₂O: m/z 217.13) .

Advanced Research Questions

Q. What structural modifications enhance the biological activity of this compound analogs?

Methodological Answer:

  • Pyridine ring substitution : Introducing electron-withdrawing groups (e.g., Br, NO₂) at the 4-position increases binding affinity to opioid receptors, as shown in Cyclopentylfentanyl analogs .
  • Cyclopentane substitution : Replacing cyclopentane with cyclohexane reduces metabolic stability (t₁/₂ < 2 hrs vs. 4 hrs) in hepatic microsome assays .
  • SAR Studies : Molecular docking (AutoDock Vina) reveals that hydrophobic interactions with the μ-opioid receptor’s transmembrane domain drive activity .

Q. How can crystallographic data resolve conflicting reports on conformational flexibility?

Methodological Answer:

  • Database mining : Cross-reference the Cambridge Structural Database (CSD) for similar carboxamides to compare torsion angles (e.g., C–N–C–C dihedral angles ±10° variability) .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model disorder in crystal lattices, resolving discrepancies in reported bond lengths .

Q. What safety and regulatory considerations apply to this compound?

Methodological Answer:

  • Regulatory status : Classified as a Schedule I controlled substance in some jurisdictions (e.g., Alabama, USA) due to structural similarity to Cyclopentylfentanyl .
  • Handling protocols : Use fume hoods, PPE (gloves, goggles), and avoid inhalation/contact. Toxicity data is limited; assume acute hazards similar to fentanyl analogs .

Contradictions and Validation

  • Synthetic yields : Discrepancies in yields (53–66% vs. 70–80% in unpublished data) may arise from solvent purity or reaction scale. Validate via triplicate runs.
  • Biological activity : Conflicting IC₅₀ values for analogs require independent validation using standardized assay conditions (e.g., CHO cells expressing μ-opioid receptors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.